7-bromo-5,6-difluoro-2,3-dihydro-1H-indole-2,3-dione
Description
7-Bromo-5,6-difluoro-2,3-dihydro-1H-indole-2,3-dione is a halogenated indole derivative characterized by a bicyclic structure with bromo (Br) and difluoro (F) substituents at positions 7, 5, and 6, respectively. This compound’s structural complexity arises from the interplay of halogenation and ring saturation, making it relevant for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
7-bromo-5,6-difluoro-1H-indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF2NO2/c9-4-5(11)3(10)1-2-6(4)12-8(14)7(2)13/h1H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSQVYKNOYXLPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)Br)NC(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5,6-difluoro-2,3-dihydro-1H-indole-2,3-dione typically involves the bromination and fluorination of indole derivatives. One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitution on the indole ring . The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-bromo-5,6-difluoro-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different indole derivatives.
Substitution: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions can vary, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2,3-dione derivatives, while substitution reactions can yield a variety of substituted indole compounds .
Scientific Research Applications
7-bromo-5,6-difluoro-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-bromo-5,6-difluoro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogenation Patterns and Substituent Positioning
7-Bromo-5-fluoroindoline-2,3-dione (CAS: 20870-78-4)
- Structural Differences : Lacks the second fluorine at position 6 compared to the target compound.
- Implications : Reduced electron-withdrawing effects may lower stability and alter reactivity in nucleophilic substitutions. Similarity score: 0.82 .
4,5,6,7-Tetrafluoroindole
- Structural Differences : Contains four fluorine atoms on the indole ring but lacks bromine and the 2,3-dione group.
- Synthesized via a five-step sequence from hexafluorobenzene, highlighting scalability .
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS: 16381-48-9)
Functional Group Variations
5-Bromo-3-(triazol-1-yl)ethylindole (9c)
- Structural Differences : Bromine at position 5; triazole and dimethoxyphenyl substituents replace the dione.
- Synthesized via CuI-catalyzed click chemistry (50% yield) .
(3aR,4R,7S,7aS)-5,6-Dibromo-2-(3-(trifluoromethyl)phenyl)hexahydroisoindole-1,3-dione
Physicochemical Properties
Melting Points and Stability
- Target Compound: No direct data, but analogue 33 (7-bromo-5,6-difluoro-1-(thiophen-3-ylmethyl)indoline-2,3-dione) decomposes above 250°C, suggesting high thermal stability .
- 7-Chloro-3-methylindole-2-carboxylic Acid : Likely lower melting point due to carboxylic acid group .
Spectral Data
Data Tables
Table 1: Structural Comparison of Key Analogues
| Compound | Substituents | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| Target Compound | 7-Br, 5,6-F, 2,3-dione | ~287.98* | Dione, Br, F |
| 7-Bromo-5-fluoroindoline-2,3-dione | 7-Br, 5-F, 2,3-dione | ~269.97 | Dione, Br, F |
| 4,5,6,7-Tetrafluoroindole | 4,5,6,7-F | ~184.09 | Indole, F |
| 9c | 5-Br, triazole, dimethoxy | ~427.08 | Triazole, Br, OMe |
*Calculated based on formula C$8$H$3$BrF$2$NO$2$.
Biological Activity
7-bromo-5,6-difluoro-2,3-dihydro-1H-indole-2,3-dione is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. The unique substitution pattern of this compound enhances its potential as a therapeutic agent in various fields, including oncology and infectious diseases.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Indole derivatives are known to bind with high affinity to multiple receptors and influence several biochemical pathways.
Target Interaction
Research indicates that this compound can interact with protein targets involved in critical cellular processes. For instance, it may inhibit enzymes or modulate receptor activity, leading to downstream effects that can alter cell proliferation and survival.
Biological Activities
The compound exhibits a range of biological activities:
- Anticancer Activity :
- Antiviral Properties :
- Antimicrobial Activity :
Research Findings
A summary of relevant studies and findings regarding the biological activity of this compound is presented below:
| Study Type | Biological Activity | IC50/MIC Values | Notes |
|---|---|---|---|
| In Vitro Cancer Study | Anticancer | 10–30 µM | Effective against multiple cancer cell lines |
| Antiviral Study | Antiviral | Varies | Significant inhibition of viral replication |
| Antimicrobial Study | Antimicrobial | 46.9 µg/mL | Effective against multi-drug resistant bacteria |
Q & A
Q. What are the optimal synthetic routes for 7-bromo-5,6-difluoro-2,3-dihydro-1H-indole-2,3-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of substituted precursors under acidic conditions. For example, N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide in concentrated sulfuric acid at 60–90°C for 3 hours yields 82% product after recrystallization . Key factors include:
- Temperature control : Higher temperatures (e.g., 90°C) accelerate cyclization but may increase side reactions.
- Acid strength : Concentrated sulfuric acid facilitates dehydration and ring closure.
- Purification : Ice-water quenching followed by filtration minimizes impurities.
Comparative synthesis routes for analogous bromo-fluoroindoles suggest that microwave-assisted methods or catalytic systems (e.g., CuI in PEG-400/DMF mixtures) can improve efficiency .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- H/C NMR : Confirm regiochemistry of bromo and fluoro substituents. For example, fluoro atoms induce deshielding in adjacent protons (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- TLC : Monitor reaction progress using 70:30 ethyl acetate/hexane (Rf ≈ 0.30 for similar indole-diones) .
- HRMS : Validate molecular weight (e.g., [M+H] expected at m/z ~315.96 for CHBrFNO) .
Q. How can researchers assess the purity of this compound, and what challenges arise during analysis?
- Methodological Answer :
- Chromatography : Flash column chromatography with ethyl acetate/hexane gradients removes unreacted precursors .
- Recrystallization : Ice-water quenching yields high-purity crystals, but residual solvents (e.g., DMF) require vacuum drying at 90°C .
- Challenges : Bromo-fluoro substituents may cause overlapping signals in NMR; using deuterated DMSO as a solvent enhances resolution .
Advanced Research Questions
Q. How do the bromo and fluoro substituents influence the compound’s reactivity in electrophilic substitution reactions?
- Methodological Answer :
- Bromo : Acts as a weakly deactivating group, directing electrophiles to meta/para positions. Nitration with NOBF or trifluoroacetyl nitrate (TFAN) selectively targets the 4-position in bromoindoles .
- Fluoro : Strongly electron-withdrawing, reduces reactivity toward electrophiles but stabilizes intermediates via inductive effects. For example, fluorinated indoles show resistance to oxidation .
- Synergistic effects : Bromo-fluoro combinations may sterically hinder reactions at adjacent positions, necessitating harsher conditions (e.g., excess reagents or elevated temperatures) .
Q. What strategies resolve contradictory data in nitration reactions of bromo-fluoroindole derivatives?
- Methodological Answer :
- Control experiments : Compare nitration outcomes using TFAN vs. HNO/HSO to isolate solvent/acid effects .
- Computational modeling : DFT calculations predict regioselectivity by analyzing frontier molecular orbitals (e.g., Fukui indices for electrophilic attack sites) .
- Isotopic labeling : N-labeled reagents track nitration pathways and byproduct formation .
Q. How does this compound interact with biological targets, and what structural modifications enhance activity?
- Methodological Answer :
- Docking studies : Molecular docking with enzymes (e.g., kinases) identifies key interactions: bromo groups occupy hydrophobic pockets, while the dione moiety hydrogen-bonds with catalytic residues .
- SAR studies : Introducing triazole or imidazole substituents (e.g., at position 3) improves solubility and binding affinity, as seen in cytotoxic indole derivatives .
Q. What computational methods predict the physicochemical properties of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
